3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

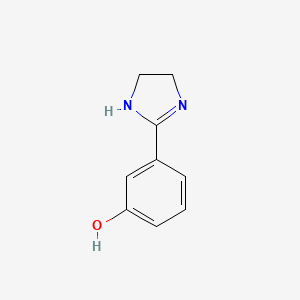

Structure

3D Structure

Properties

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMULJMVKZKHEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584794 | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-99-0 | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Structure, Properties, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Drawing from established scientific principles and available data, this document delves into its chemical structure, physicochemical properties, synthesis, and pharmacological profile, with a focus on its interactions with adrenergic and imidazoline receptors.

Introduction: The Significance of the 2-Arylimidazoline Scaffold

This compound, also known as 2-(3-hydroxyphenyl)imidazoline, belongs to the 2-arylimidazoline class of compounds. This structural motif is a cornerstone in the development of various pharmacologically active agents. The core structure, consisting of a phenyl ring linked to a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring, is a privileged scaffold that has been extensively explored for its ability to interact with key physiological targets, particularly adrenergic and imidazoline receptors.

The strategic placement of a hydroxyl group at the meta-position of the phenyl ring in this compound is a critical determinant of its potential biological activity. This feature allows for specific hydrogen bonding interactions within receptor binding pockets, influencing affinity and efficacy. Understanding the nuanced relationship between the structure of this compound and its functional effects is paramount for its potential application in drug discovery and development.

Chemical Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from synthetic route design to formulation and bioavailability.

Chemical Structure

The chemical structure of this compound is characterized by a phenol group attached to the 2-position of a dihydroimidazole (imidazoline) ring.

Molecular Formula: C₉H₁₀N₂O[1]

Molecular Weight: 162.19 g/mol [1]

CAS Number: 834884-99-0[1]

Synonyms: 2-(3-Hydroxyphenyl)imidazoline, 2-(3-Hydroxyphenyl)-4,5-dihydro-1H-imidazole

Below is a DOT script representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Melting Point | 197-201 °C | [1] |

| SMILES | Oc1cccc(c1)C2=NCCN2 | [1] |

| InChI | 1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most common method for the synthesis of 2-imidazolines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by condensation with a diamine. A more direct approach involves the direct reaction of a nitrile with a diamine, often catalyzed by a Lewis acid or sulfur. A plausible synthetic route for this compound starts from 3-hydroxybenzonitrile and ethylenediamine.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known methods for the synthesis of similar 2-arylimidazolines. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxybenzonitrile (1 equivalent) and ethylenediamine (4 equivalents).

-

Catalyst Addition: Add a catalytic amount of sulfur (0.25 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for a duration of 3 to 150 minutes, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and extract the product with a suitable organic solvent, such as chloroform.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield the pure 2-(3-hydroxyphenyl)imidazoline.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, with splitting patterns indicative of their substitution. Signals for the methylene protons of the imidazoline ring would likely appear as a multiplet. The phenolic hydroxyl proton and the N-H protons of the imidazoline ring would appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. The quaternary carbon of the C=N bond in the imidazoline ring would also have a characteristic downfield chemical shift. The two methylene carbons of the imidazoline ring would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the phenolic O-H stretch, typically in the region of 3200-3600 cm⁻¹. A characteristic C=N stretching vibration for the imidazoline ring would be observed around 1600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules from the imidazoline ring and cleavage of the bond between the phenyl and imidazoline rings.

Pharmacological Profile: A Dual-Targeting Ligand

The 2-arylimidazoline scaffold is a well-known pharmacophore that interacts with both α-adrenergic and imidazoline receptors. The specific substitution pattern on the phenyl ring significantly influences the affinity and selectivity for these receptor subtypes.

Adrenergic and Imidazoline Receptor Systems

-

α-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that mediate the effects of the catecholamines, norepinephrine and epinephrine. They are subdivided into α₁ and α₂ subtypes, each with further classifications (α₁A, α₁B, α₁D and α₂A, α₂B, α₂C). These receptors are involved in a wide range of physiological processes, including vasoconstriction, neurotransmitter release, and smooth muscle contraction.

-

Imidazoline Receptors: These are a class of receptors that bind imidazoline compounds with high affinity. They are distinct from adrenergic receptors and are classified into at least three subtypes: I₁, I₂, and I₃. Imidazoline receptors are implicated in blood pressure regulation, pain perception, and metabolic control.

Structure-Activity Relationships (SAR)

Extensive research on 2-arylimidazoline derivatives has established key structure-activity relationships that can be extrapolated to predict the likely pharmacological profile of this compound.

-

The Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-yl moiety is crucial for binding to both adrenergic and imidazoline receptors.

-

The Phenyl Ring: The aromatic ring and its substituents are major determinants of receptor affinity and selectivity.

-

Hydroxyl Substitution: The presence and position of a hydroxyl group on the phenyl ring can significantly impact activity. A meta-hydroxyl group, as in the topic compound, is often associated with α-adrenergic activity. For instance, the α-adrenergic agonist phenylephrine possesses a meta-hydroxyl group.

Caption: Structure-Activity Relationship (SAR) of 2-arylimidazolines.

Anticipated Pharmacological Activity

Based on the SAR of related compounds, this compound is anticipated to exhibit affinity for both α-adrenergic and imidazoline receptors. The meta-hydroxyl group suggests a potential for α-adrenergic agonism, similar to other phenolic imidazolines. However, the precise selectivity profile and whether it acts as an agonist or antagonist at different receptor subtypes would require experimental validation through radioligand binding and functional assays. The compound's activity at imidazoline receptors is also highly probable, and its selectivity for I₁ versus I₂ subtypes would be a key determinant of its overall pharmacological effect.

Key Experimental Protocols

To fully characterize the pharmacological profile of this compound, a series of in vitro assays are essential. The following are generalized protocols for key experiments.

Radioligand Binding Assays for Adrenergic Receptors

These assays are used to determine the binding affinity (Ki) of the test compound for different adrenergic receptor subtypes.

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the adrenergic receptor subtype of interest.

-

Assay Buffer: Prepare an appropriate assay buffer.

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays for Adrenergic Receptors

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Example: Calcium Mobilization Assay for α₁-Adrenergic Receptors (Gq-coupled)

-

Cell Culture: Culture cells expressing the α₁-adrenergic receptor subtype of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response to determine the IC₅₀ value.

Toxicology and Safety

While specific toxicological data for this compound is not available, general safety precautions for this class of compounds should be observed.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological studies on structurally related 2-arylimidazolines should be consulted to assess potential risks. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in pharmacology and drug development. Its 2-arylimidazoline scaffold, coupled with a meta-hydroxyl group, suggests a high probability of interaction with both adrenergic and imidazoline receptors, potentially with agonist properties at α-adrenergic receptors.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key future directions include:

-

Validated Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization.

-

Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a full panel of adrenergic and imidazoline receptor subtypes.

-

In Vivo Studies: Evaluation of the compound's effects in animal models to assess its physiological and potential therapeutic effects.

-

Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies to establish a safety profile.

This in-depth technical guide serves as a foundational resource for scientists and researchers, providing a structured overview of the current knowledge and a roadmap for future investigations into the promising properties of this compound.

References

-

Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal research reviews, 24(5), 639-661. [Link]

-

Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833-841. [Link]

- Ruffolo Jr, R. R., DeBernardis, J. F., & Wise, M. (1987). Structure-activity relationships for alpha-adrenergic receptor agonists and antagonists. Journal of medicinal chemistry, 30(5), 755-763.

- Kaminski, J. J., & Bristol, J. A. (1988). 2-Substituted imidazolines as alpha-adrenoceptor agonists and antagonists. Medicinal research reviews, 8(3), 369-427.

- Ishida, J., et al. (2020). Patent CN102898375B: Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.

-

J. Chem. Soc. (1947), 497-505. Preparation of 2-imidazolines from nitriles. [Link]

-

Graham, C. H., et al. (1995). Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors. Annals of the New York Academy of Sciences, 763, 235-246. [Link]

Sources

Dabrafenib (GSK2118436): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Core of Melanoma

The landscape of oncology has been reshaped by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to precision interventions aimed at the specific molecular drivers of cancer. At the forefront of this revolution is Dabrafenib, also known by its GlaxoSmithKline development code GSK2118436 and CAS number 834884-99-0. This small molecule inhibitor has demonstrated remarkable efficacy in the treatment of metastatic melanoma and other cancers harboring specific mutations in the BRAF gene.[1][2][3] This guide provides an in-depth technical overview of Dabrafenib, from its fundamental chemical properties and mechanism of action to practical insights for its application in research and drug development.

Chemical and Physical Properties

Dabrafenib is an orally bioavailable inhibitor of the B-raf (BRAF) protein.[3][4] Its chemical and physical properties are summarized in the table below. The mesylate salt form is commonly used in clinical formulations to improve its physicochemical characteristics.[1]

| Property | Value | Source |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| CAS Number | 834884-99-0 (free base), 1195768-06-9 (mesylate) | |

| Molecular Formula | C23H20F3N5O2S2 | [5] |

| Molecular Weight | 519.6 g/mol | [5] |

| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [5] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [5] |

Mechanism of Action: Selective Inhibition of the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][6] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling through the MAPK pathway, driving uncontrolled cell proliferation.[1][6]

Dabrafenib is a potent, ATP-competitive inhibitor that selectively targets the mutated BRAF V600 kinase.[7][8][9] This selective inhibition blocks the phosphorylation of downstream targets MEK and ERK, ultimately leading to G1-phase cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[9]

The following diagram illustrates the mechanism of action of Dabrafenib in the context of the MAPK signaling pathway.

Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK signaling cascade.

In Vitro and In Vivo Activity

Dabrafenib exhibits potent and selective inhibitory activity against BRAF V600 mutations in both enzymatic and cellular assays.

In Vitro Potency and Selectivity

Dabrafenib demonstrates nanomolar potency against various BRAF V600 mutations while showing significantly less activity against wild-type BRAF and other kinases. This selectivity is crucial for minimizing off-target effects.

| Target | IC50 (nM) | Source |

| BRAF V600E | 0.6 | [10] |

| BRAF V600K | 0.5 | [5] |

| BRAF V600D/R | Inhibits proliferation and ERK signaling | [5] |

| Wild-type BRAF | 3.2 | [5] |

| c-RAF | 5.0 | [5][10] |

Broader kinase profiling has revealed that Dabrafenib is highly selective, with significant activity (<100-fold selectivity) observed for only a few other kinases, such as ALK5, LIMK1, NEK11, PKD2, and SIK.[1][11] However, the cellular impact of this off-target activity appears to be minimal compared to its potent on-target effects.[1]

Cellular Activity

In cell-based assays, Dabrafenib effectively inhibits the proliferation of melanoma and colorectal carcinoma cell lines harboring the BRAF V600E mutation, with IC50 values in the low nanomolar range.[1] Conversely, it has a minimal effect on cells with wild-type BRAF.[1]

| Cell Line (BRAF status) | IC50 (nM) | Source |

| SKMEL28 (V600E) | 3 | [1] |

| A375P F11 (V600E) | 8 | [1] |

| Colo205 (V600E) | 7 | [1] |

| HFF (Wild-type) | 3000 | [1] |

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the potent antitumor activity of Dabrafenib. In mouse xenograft models using human melanoma cells with the BRAF V600E mutation, oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[1][12] Notably, at higher doses, complete tumor regression was observed in a significant percentage of treated animals.[1]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Dabrafenib is underpinned by its favorable pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

Dabrafenib is orally bioavailable with an absolute bioavailability of 95%. It exhibits time-dependent clearance due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4 and 2C8.[13] This auto-induction means that steady-state concentrations are reached after approximately 14 days of continuous dosing.[13] Consequently, systemic exposure increases less than proportionally with dose escalation.[7][13]

Pharmacodynamics

Pharmacodynamic studies in both preclinical models and clinical trials have shown a clear link between Dabrafenib administration and target engagement. A single oral dose can significantly reduce the levels of phosphorylated ERK (pERK) in tumor tissue in a dose-dependent manner.[6] This inhibition of the MAPK pathway is a key indicator of the drug's biological activity. The recommended Phase II dose of 150 mg twice daily was established based on a comprehensive evaluation of safety, pharmacokinetics, and pharmacodynamic responses.[7]

Experimental Protocols

The following are representative protocols for evaluating the activity of Dabrafenib in a research setting.

In Vitro Cell Proliferation Assay

This protocol describes a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.

Materials:

-

BRAF V600E mutant and wild-type cell lines (e.g., A375 and HFF, respectively)

-

Complete cell culture medium

-

Dabrafenib stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Dabrafenib in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for pERK Inhibition

This protocol allows for the direct assessment of Dabrafenib's effect on its downstream target, ERK.

Materials:

-

BRAF V600E mutant cell line (e.g., A375)

-

Dabrafenib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 2-6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pERK signal to total ERK and the loading control (GAPDH).

The following diagram outlines the workflow for assessing pERK inhibition by Western blot.

Caption: Workflow for Western blot analysis of pERK inhibition.

Clinical Significance and Future Directions

Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma, including those with brain metastases.[1] Its clinical activity is further enhanced when used in combination with a MEK inhibitor, such as Trametinib.[1] This combination therapy is now a standard of care for this patient population, as it delays the onset of acquired resistance, a common challenge with targeted therapies.[14]

Ongoing research is focused on understanding the mechanisms of resistance to BRAF inhibitors and developing strategies to overcome them.[14] This includes exploring novel combination therapies and investigating the role of the tumor microenvironment in treatment response. The story of Dabrafenib is a testament to the power of targeted therapy in oncology and serves as a paradigm for the development of future precision medicines.

References

-

Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., ... & Uehling, D. E. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS medicinal chemistry letters, 4(3), 358–362. [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4446–4456. [Link]

-

ResearchGate. (n.d.). In vivo efficacy of GSK2118436 in CD1 nu/nu mice bearing A375P F11.... Retrieved from [Link]

-

PharmaCompass. (n.d.). GSK2118436 Methane sulfonate salt. Retrieved from [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). PubMed, 20(17), 4446-4456. [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. [Link]

-

PubChem. (n.d.). 8-[(2S,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-YL]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. Retrieved from [Link]

-

MDPI. (2023). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. [Link]

-

Gibney, G. T., & Smalley, K. S. (2012). Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations. Molecular Cancer Therapeutics, 11(4), 909–920. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed. [Link]

-

Falchook, G. S., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). ResearchGate. [Link]

-

Vallerini, D., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 58(3), 285-296. [Link]

-

PubChem. (n.d.). Butyroin. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. Retrieved from [Link]

Sources

- 1. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 4. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Introduction

3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound featuring a phenol group attached to a 2-imidazoline ring, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, and it is also recognized as a potential impurity in the synthesis of certain pharmaceuticals. A thorough understanding of its synthesis is therefore crucial for researchers in these fields. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and guidance on product characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 197-201 °C | |

| CAS Number | 834884-99-0 |

Synthetic Pathways

The synthesis of 2-substituted-2-imidazolines, such as this compound, can be approached through several methodologies. The most direct and widely employed route involves the condensation of a nitrile with ethylenediamine. An alternative, though more elaborate, approach is the Pinner reaction, which proceeds via an imidate intermediate.

Pathway 1: Direct Condensation of 3-Hydroxybenzonitrile with Ethylenediamine

This is the most straightforward and atom-economical approach for the synthesis of this compound. The reaction involves the direct cyclocondensation of 3-hydroxybenzonitrile with ethylenediamine.[1] This reaction can be performed under various conditions, including thermal induction or with the aid of a catalyst to enhance the reaction rate and yield.

Reaction Mechanism:

The reaction is believed to proceed through the nucleophilic addition of one of the amino groups of ethylenediamine to the electrophilic carbon of the nitrile group in 3-hydroxybenzonitrile. This is followed by an intramolecular cyclization with the elimination of ammonia, leading to the formation of the 2-imidazoline ring. The presence of a catalyst, such as a Lewis acid or a sulfur-based reagent, can facilitate the initial activation of the nitrile group.

Figure 1: Simplified reaction scheme for the direct condensation pathway.

Experimental Protocol (Adapted from a general procedure for 2-imidazoline synthesis): [2]

This protocol is an adaptation of a general method for the synthesis of 2-imidazolines from nitriles and should be optimized for the specific synthesis of this compound.

Materials:

-

3-Hydroxybenzonitrile

-

Ethylenediamine

-

Sodium hydrosulfide (NaSH) (as catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxybenzonitrile (20 mmol), 70% sodium hydrosulfide hydrate (2 mmol), and ethylenediamine (20 mL).

-

Reaction: Heat the mixture to reflux with constant stirring for 1.5 to 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the resulting mixture into ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and methanol.

Causality Behind Experimental Choices:

-

Ethylenediamine as both reactant and solvent: Using an excess of ethylenediamine serves a dual purpose. It acts as one of the primary reactants and also as a high-boiling solvent, which is suitable for the reflux conditions required for the reaction.

-

Sodium hydrosulfide as a catalyst: While the reaction can proceed thermally, the addition of a catalyst like sodium hydrosulfide can significantly improve the reaction rate and yield.[2][3] It is thought to activate the nitrile group towards nucleophilic attack.

-

Aqueous work-up and extraction: This standard procedure is used to remove the excess ethylenediamine, the catalyst, and any water-soluble byproducts from the reaction mixture.

-

Recrystallization for purification: This is a standard and effective method for purifying solid organic compounds to a high degree of purity. The choice of ethyl acetate and methanol as solvents should be optimized based on the solubility of the product and impurities.

Pathway 2: The Pinner Reaction

The Pinner reaction provides a two-step alternative for the synthesis of this compound.[2][4][5] This method involves the initial formation of an imidate salt from the reaction of 3-hydroxybenzonitrile with an alcohol under acidic conditions. The resulting imidate is then treated with ethylenediamine to form the desired 2-imidazoline.

Reaction Mechanism:

-

Formation of the Pinner Salt (Imidate Hydrochloride): 3-Hydroxybenzonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This results in the formation of an imidate hydrochloride, also known as a Pinner salt.[4][5]

-

Reaction with Ethylenediamine: The isolated Pinner salt is then reacted with ethylenediamine. The amino groups of ethylenediamine are more nucleophilic than the alcohol and will displace the alkoxy group of the imidate, followed by cyclization to form the 2-imidazoline ring.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Enigmatic Agonism: A Technical Guide to the Mechanism of Action of Dihydro-imidazolyl-phenol Compounds at Adrenergic Receptors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activity of dihydro-imidazolyl-phenol compounds, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a superficial overview, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure, experimental design, and the observed biological effects, with a primary focus on their well-established role as α-adrenergic receptor agonists.

Introduction: The Dihydro-imidazolyl-phenol Scaffold - A Privileged Structure

The dihydro-imidazolyl-phenol moiety represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, often unrelated, biological targets. While early investigations highlighted the antioxidant properties of some derivatives, a more profound and therapeutically relevant mechanism of action for a significant subclass of these compounds lies in their ability to potently and selectively interact with adrenergic receptors.

Specifically, the 2-(dihydro-imidazolyl)-phenol substructure is a key pharmacophore in a class of sympathomimetic amines that includes well-known clinical agents such as oxymetazoline and clonidine. These compounds exert their physiological effects, most notably vasoconstriction and centrally mediated antihypertensive actions, through their interaction with α-adrenergic receptors. This guide will dissect this mechanism, from receptor binding to downstream cellular responses, and provide the technical foundation for researchers to investigate novel compounds within this class.

Core Mechanism of Action: α-Adrenergic Receptor Agonism

The primary mechanism of action for many pharmacologically active dihydro-imidazolyl-phenol compounds is their function as agonists at α-adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are broadly classified into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[1][2] Dihydro-imidazolyl-phenol derivatives often exhibit selectivity for α1-receptors or mixed α1/α2-receptor activity.

α1-Adrenergic Receptor Activation: The Gq Signaling Cascade

Upon binding of a dihydro-imidazolyl-phenol agonist, the α1-adrenergic receptor undergoes a conformational change, activating its coupled heterotrimeric G-protein, Gq.[3][4] This initiates a well-defined signaling cascade:

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq). This causes the dissociation of Gαq-GTP from the Gβγ dimer.[5]

-

Phospholipase C (PLC) Activation: The dissociated Gαq-GTP subunit activates the membrane-bound enzyme phospholipase C-β (PLC-β).[4][6]

-

Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[8]

-

This cascade ultimately leads to the physiological responses associated with α1-adrenergic stimulation, such as smooth muscle contraction (vasoconstriction).[3]

α2-Adrenergic Receptor Activation: The Gi Signaling Cascade

Some dihydro-imidazolyl-phenol compounds also exhibit activity at α2-adrenergic receptors. The signaling pathway for these receptors is distinct from that of α1-receptors and is mediated by the inhibitory G-protein, Gi.

-

Gi Protein Activation: Agonist binding to the α2-adrenergic receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein (Gαi).

-

Adenylate Cyclase Inhibition: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.[10]

-

Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins. In the central nervous system, this leads to a reduction in sympathetic outflow, contributing to the antihypertensive effects of drugs like clonidine.

Experimental Validation and Characterization

A thorough understanding of the mechanism of action of a novel dihydro-imidazolyl-phenol compound requires a multi-faceted experimental approach. The following protocols represent the gold standard for characterizing the adrenergic activity of these molecules.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are fundamental for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor subtype.[11]

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the α1-adrenergic receptor (e.g., rat cerebral cortex) in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled test compound.[12]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Measuring Agonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, and is a direct measure of Gq-coupled receptor activation.[15]

-

Cell Culture and Labeling:

-

Culture cells expressing the α1-adrenergic receptor of interest.

-

Label the cells with [3H]-myo-inositol overnight to incorporate it into membrane phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with LiCl, which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of the dihydro-imidazolyl-phenol test compound for a defined period.

-

-

Extraction and Quantification:

-

Lyse the cells and extract the soluble inositol phosphates.

-

Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates using scintillation counting.

-

-

Data Analysis:

-

Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Protocol: Ex Vivo Vasoconstriction Assay

This assay provides a physiologically relevant measure of α1-adrenergic agonist activity.[16]

-

Tissue Preparation:

-

Isolate a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings.

-

Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension.

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl.[16]

-

-

Cumulative Concentration-Response Curve:

-

Add the dihydro-imidazolyl-phenol test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the isometric tension generated by the arterial ring at each concentration.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum KCl-induced contraction) against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax for the vasoconstrictor response.

-

Structure-Activity Relationships (SAR)

The potency and selectivity of dihydro-imidazolyl-phenol compounds for adrenergic receptors are highly dependent on their chemical structure. Key SAR observations include:

-

The Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenyl ring are critical for activity. A catechol (3,4-dihydroxy) moiety is often optimal for potent α-adrenergic agonism.[17]

-

Substitution on the Imidazoline Ring: The nature of substituents on the imidazoline ring can influence selectivity for α1 versus α2 receptors.

-

The Linker between the Phenyl and Imidazoline Rings: The length and nature of the linker can impact receptor affinity and efficacy. For some analogues, an oxygen atom in the side-chain is essential for α1-agonist activity.[18][[“]]

Quantitative Data Summary

| Compound Class | Assay | Receptor Subtype | Key Parameter | Typical Value Range |

| 2-Arylimidazoline | Radioligand Binding | α1 | Ki | 1 - 100 nM |

| 2-Arylimidazoline | Radioligand Binding | α2 | Ki | 10 - 1000 nM |

| 2-Arylimidazoline | Phosphoinositide Hydrolysis | α1 | EC50 | 10 - 500 nM |

| 2-Arylimidazoline | Vasoconstriction | α1 | EC50 | 1 - 200 nM |

Note: These are representative value ranges and can vary significantly based on the specific chemical structure of the compound.

Conclusion

Dihydro-imidazolyl-phenol compounds represent a versatile chemical scaffold with a well-defined mechanism of action as α-adrenergic receptor agonists. Their interaction with these receptors triggers Gq or Gi protein-mediated signaling cascades, leading to distinct physiological responses. A comprehensive understanding of their pharmacology necessitates a rigorous experimental approach, including radioligand binding assays to determine receptor affinity and functional assays to characterize agonist efficacy. The structure-activity relationships within this class of compounds provide a roadmap for the rational design of novel therapeutics with improved potency and selectivity. This guide provides the foundational knowledge and experimental framework for researchers to effectively explore the therapeutic potential of this important class of molecules.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Hein, P., & Michel, M. C. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Cellular and Molecular Life Sciences, 67(16), 2735–2747.

- Hein, P., & Michel, M. C. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Cellular and Molecular Life Sciences, 67(16), 2735-2747.

- O'Dowd, B. F., Hnatowich, M., & Regan, J. W. (1991). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases.

- Knowlton, K. U., & Michel, M. C. (1993). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Science, 262(5134), 744–747.

- Kenney, B. A., & Gurdal, H. (2003). Alpha(2)-adrenergic receptor signalling in hypertension. Current Pharmaceutical Design, 9(22), 1781–1787.

-

Wikipedia. (2024). Alpha-1 adrenergic receptor. Retrieved from [Link]

-

Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

- Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar.

-

QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

-

Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link]

-

Wikipedia. (2024). Gq alpha subunit. Retrieved from [Link]

-

University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In Pressbooks. Retrieved from [Link]

- Szalai, B., et al. (2021). Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2-adrenergic receptor activation. Journal of Biological Chemistry, 296, 100588.

- Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-888.

-

Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Abe, A., & Shayman, J. A. (2018). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Methods in Molecular Biology, 1698, 149–163.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Consensus.

-

TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

-

REPROCELL. (n.d.). Vasoconstriction in human coronary arteries (5-HT receptor – 5-HT). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

- Boyer, J. L., Hepler, J. R., & Harden, T. K. (1989). [3H]Inositol phosphate formation in WB cells: evidence for the stimulation of phosphoinositide hydrolysis by independent pathways. Biochemical Journal, 262(3), 803–810.

- Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Signaling through G-Protein-Linked Cell-Surface Receptors. In Molecular Biology of the Cell (4th ed.). Garland Science.

- Violin, J. D., & Lefkowitz, R. J. (2007). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 282(40), 29015–29019.

- Adebiyi, A., et al. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins.

- Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Aromatic and benzylic hydroxyl substitution of phenethylamines and imidazolines: effects on alpha-1 and alpha-2 adrenergic receptor activity. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36.

- Chapleo, C. B., et al. (1987). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 30(9), 1555–1562.

-

REPROCELL. (n.d.). Vasoconstriction in human subcutaneous resistance arteries (Prostanoid receptor). Retrieved from [Link]

- Cockcroft, S., & Gomperts, B. D. (1989). Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations. Methods in Enzymology, 168, 338–347.

- Lee, H. J., et al. (2020). Automatic protocol for quantifying the vasoconstriction in blood vessel images. Scientific Reports, 10(1), 1–11.

- Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833–841.

- Adebiyi, A., et al. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins.

- Hammond, G. R., & Balla, T. (2015). Detection and manipulation of phosphoinositides. Cold Spring Harbor Perspectives in Biology, 7(6), a020815.

Sources

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 9. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

The Therapeutic Promise of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for a range of biological activities. This technical guide provides an in-depth exploration of these derivatives, with a primary focus on their interactions with adrenergic receptors and their potential as antihypertensive agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular and related therapeutics.

Introduction: The Imidazoline Nucleus in Drug Discovery

The imidazole ring and its derivatives are fundamental heterocyclic structures that have been extensively explored in medicinal chemistry.[1][2] These five-membered rings containing two nitrogen atoms are key components in numerous biologically active molecules, including natural products and synthetic drugs.[[“]][4] The unique electronic and structural features of the imidazoline core allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[5][6] The 4,5-dihydro-1H-imidazol-2-yl) moiety, in particular, has garnered significant attention for its ability to interact with adrenergic receptors and imidazoline binding sites, making it a cornerstone for the development of cardiovascular drugs.[7][8]

Adrenergic Receptor Modulation: The Primary Biological Activity

Derivatives of this compound are most notably recognized for their activity at adrenergic receptors, particularly α-adrenergic receptors.[9] These receptors are key players in the sympathetic nervous system, regulating a multitude of physiological processes, including vasoconstriction, heart rate, and neurotransmitter release.

α-Adrenergic Receptor Agonism and Antagonism

Many compounds based on the imidazoline scaffold, such as cirazoline, exhibit high affinity for α1-adrenergic receptors.[4][10] Structure-activity relationship studies have revealed that specific substitutions on the phenol ring and the imidazoline nucleus can modulate the selectivity and efficacy of these compounds, leading to either agonist or antagonist activity at different α-adrenergic receptor subtypes.[[“]][11] For instance, the nature of the substituent at the para position of the phenol ring can significantly influence the α2/α1 selectivity.[11]

Imidazoline Binding Sites (IBS)

Beyond the classical adrenergic receptors, this compound derivatives also interact with imidazoline binding sites (IBS).[7][8] These sites are classified into I1, I2, and I3 subtypes and are involved in the central regulation of blood pressure, pain perception, and other physiological processes. The affinity for these sites, in conjunction with adrenergic receptor activity, contributes to the complex pharmacological profile of these compounds.[2]

Antihypertensive Potential: A Key Therapeutic Application

The modulation of adrenergic receptors and imidazoline binding sites by these derivatives translates into a significant potential for the treatment of hypertension.[12][13][14] By acting on central and peripheral α2-adrenergic receptors, these compounds can reduce sympathetic outflow, leading to a decrease in blood pressure.

Mechanism of Antihypertensive Action

The primary mechanism of antihypertensive action for many this compound derivatives involves their agonist activity at presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, resulting in reduced sympathetic tone, decreased peripheral resistance, and a subsequent lowering of blood pressure. The interaction with I1 imidazoline receptors in the brainstem is also believed to contribute to this central sympatholytic effect.

Caption: Signaling pathway of antihypertensive action.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenyl ring are often crucial for activity. It can participate in hydrogen bonding interactions with the receptor.

-

Substituents on the Phenyl Ring: The nature, size, and position of other substituents on the phenyl ring can significantly impact affinity, selectivity, and efficacy. For example, lipophilic groups can enhance binding to hydrophobic pockets in the receptor.

-

The Imidazoline Ring: The integrity of the dihydro-imidazole ring is generally essential for activity. Modifications to this ring can alter the compound's interaction with both adrenergic receptors and imidazoline binding sites.[15]

| Compound/Modification | Effect on α1-Adrenergic Activity | Effect on α2-Adrenergic Activity | Reference |

| Cirazoline Analogue (unsubstituted) | High Affinity | High Affinity | [4] |

| Replacement of cyclopropyl with isopropoxy | 20-fold more selective for α1 | Reduced Affinity | [4] |

| Methyl and allyl substitutions | High selectivity for IGRS over α1 | High selectivity for IGRS over α2B/α2C | [4] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to these compounds involves the condensation of a substituted benzoic acid or its ester derivative with ethylenediamine.[7][8]

Step 1: Esterification of the Substituted Benzoic Acid

-

Dissolve the substituted 3-hydroxybenzoic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the ethyl ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Formation of the Imidazoline Ring

-

Mix the synthesized ethyl ester with an excess of ethylenediamine.

-

Heat the mixture at a specified temperature (e.g., 120-140 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Caption: General synthesis workflow.

Adrenergic Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α-adrenergic receptors.[6][16][17][18][19]

Materials:

-

Cell membranes expressing the target α-adrenergic receptor subtype.

-

Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2).

-

Unlabeled competitor (the test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model for Antihypertensive Activity Screening

Spontaneously Hypertensive Rats (SHR) are a widely used animal model to evaluate the antihypertensive effects of novel compounds.[1][5][20][21][22]

Procedure:

-

Use adult male or female SHRs with established hypertension.

-

Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method.

-

Administer the test compound orally or intraperitoneally at different doses to different groups of rats. A vehicle control group should also be included.

-

Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Plot the change in SBP and HR over time for each dose group.

-

Determine the dose-response relationship and the duration of action of the compound.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects compared to the vehicle control group.

Conclusion and Future Directions

Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutics, particularly for cardiovascular diseases like hypertension. Their ability to interact with both adrenergic receptors and imidazoline binding sites offers a multi-faceted approach to treatment. Future research in this area should focus on the design and synthesis of derivatives with improved subtype selectivity to minimize side effects, as well as a deeper investigation into their downstream signaling pathways to uncover novel therapeutic applications. The experimental protocols provided in this guide offer a solid foundation for the continued exploration of this promising class of compounds.

References

- A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs.

- Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry letters, 7(15), 2011-2016.

- Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Consensus. (2000).

- Perez, D. M., Hwa, J., Gaivin, R., Mathur, R., Brown, F., & Graham, R. M. (1995). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. The Journal of pharmacology and experimental therapeutics, 273(2), 765-772.

- Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare.

- Pigini, M., Brasili, L., Carotti, A., Carrieri, A., Leonardi, A., & Melchiorre, U. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Il Farmaco, 55(5-6), 339-347.

- Chapleo, C. B., Myers, P. L., Butler, R. C. M., Doxey, J. C., Roach, A. G., & Smith, C. F. C. (1983). .alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 26(6), 823-831.

- Screening methods of anti hypertensive agents. Slideshare.

- Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 17(1), 1-10.

- Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. Benchchem.

- Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct.

- Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Online Press. (2022).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.

- Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. Benchchem.

- de la Fuente, T., Manzanaro, S., Goya, P., Elorriaga, C., Martin, M. I., & de los Rios, C. (2001). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry, 44(10), 1647-1651.

- de la Fuente, T., Manzanaro, S., Goya, P., Elorriaga, C., Martin, M. I., & de los Rios, C. (2001). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of medicinal chemistry, 44(10), 1647-1651.

- Receptor Binding Assays.

- receptor binding assay protocol. Sigma-Aldrich.

- Hong, S. S., Romstedt, K. J., Feller, D. R., Hsu, F. L., Cupps, T. L., Lyon, R. A., & Miller, D. D. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of medicinal chemistry, 37(15), 2328-2333.

- Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol.

- Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Vergara-Galicia, J., Rivera-Leyva, J. C., Estrada-Soto, S., ... & Ibarra-Barajas, M. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. Bioorganic & medicinal chemistry, 18(11), 3985-3991.

- Imidazole-based adrenergic receptor agonists and antagonists.

- Goyal, A., Kumar, A., & Singh, P. (2013). Synthesis and Pharmacological Evaluation of Some Novel Imidazole Derivatives for Their Potential Anti-Hypertensive Activity. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-36.

- Synthesis and Pharmacological Evaluation of Some Novel Imidazole Derivatives for Their Potential AntiHypertensive Activity. Semantic Scholar.

- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.

- 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. gsrs.

- Hsu, F. L., Hite, G. J., & Lemke, T. L. (1985). Optically active derivatives of imidazolines. alpha-Adrenergic blocking properties. Journal of medicinal chemistry, 28(5), 649-651.

- Sancilio, L. F., Nichols, A. J., & Hiley, C. R. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 31(2), 382-388.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv

- The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]

- 6. Receptor binding assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Optically active derivatives of imidazolines. alpha-Adrenergic blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 20. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize the molecular structure of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Intended for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous identification and purity assessment of this compound. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted spectral data, establishing a benchmark for the analytical characterization of this important heterocyclic scaffold.

Introduction

This compound, a molecule featuring a phenol ring linked to a 2-imidazoline heterocycle, represents a core structural motif in medicinal chemistry. The imidazoline ring is a well-established pharmacophore found in numerous compounds exhibiting α-adrenergic receptor agonistic activity, among other biological effects. The phenolic hydroxyl group adds another layer of chemical functionality, allowing for further derivatization and influencing the compound's pharmacokinetic properties.